molecular formula C18H16N2O B2531570 2-Phenyl-2,2-di-pyridin-4-yl-ethanol CAS No. 14507-27-8; 865075-96-3

2-Phenyl-2,2-di-pyridin-4-yl-ethanol

Cat. No.: B2531570
CAS No.: 14507-27-8; 865075-96-3
M. Wt: 276.339
InChI Key: OCZIALCVHILQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2,2-di-pyridin-4-yl-ethanol is a biochemical compound with the molecular formula C18H16N2O and a molecular weight of 276.33 g/mol . This compound is utilized in various fields of scientific research, particularly in proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,2-di-pyridin-4-yl-ethanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,2-di-pyridin-4-yl-ethanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed reactions with aryl and alkenyl chlorides result in the substitution of chloro moieties with a 2-pyridylmethyl group .

Mechanism of Action

The mechanism of action of 2-Phenyl-2,2-di-pyridin-4-yl-ethanol involves its interaction with molecular targets through various pathways. For instance, it can act as a ligand in coordination chemistry, forming complexes with metal ions . These interactions can influence the compound’s biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2,2-di-pyridin-4-yl-ethanol is unique due to its dual pyridine rings and phenyl group, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry and materials science .

Properties

CAS No.

14507-27-8; 865075-96-3

Molecular Formula

C18H16N2O

Molecular Weight

276.339

IUPAC Name

2-phenyl-2,2-dipyridin-4-ylethanol

InChI

InChI=1S/C18H16N2O/c21-14-18(15-4-2-1-3-5-15,16-6-10-19-11-7-16)17-8-12-20-13-9-17/h1-13,21H,14H2

InChI Key

OCZIALCVHILQSG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CO)(C2=CC=NC=C2)C3=CC=NC=C3

solubility

not available

Origin of Product

United States

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